1-(Phenyl[4-(trifluoromethyl)phenyl]methyl)piperazine oxalate
Description
Structural and Functional Implications of Substitution Patterns
The para-trifluoromethylphenyl group optimizes the balance between lipophilicity ($$\log P = 3.2$$) and solubility ($$\sim 12 \, \text{mg/mL}$$ in water as the oxalate salt) . Substitution at this position minimizes steric clashes with the piperazine ring while maximizing electronic interactions, a design principle observed in bioactive molecules targeting中枢神经系统 receptors .
Properties
Molecular Formula |
C20H21F3N2O4 |
|---|---|
Molecular Weight |
410.4 g/mol |
IUPAC Name |
oxalic acid;1-[phenyl-[4-(trifluoromethyl)phenyl]methyl]piperazine |
InChI |
InChI=1S/C18H19F3N2.C2H2O4/c19-18(20,21)16-8-6-15(7-9-16)17(14-4-2-1-3-5-14)23-12-10-22-11-13-23;3-1(4)2(5)6/h1-9,17,22H,10-13H2;(H,3,4)(H,5,6) |
InChI Key |
AHGXFUZCEMYWLX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C(C2=CC=CC=C2)C3=CC=C(C=C3)C(F)(F)F.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Preparation Methods
Step 1: Synthesis of Piperazine Core
The piperazine core can be synthesized via cyclization reactions:
- Reactants : Diamines (e.g., ethylenediamine) and halogenated precursors such as 2-chloroacetyl chloride.
- Conditions : Cyclization occurs under reflux conditions in methanol or dimethylformamide (DMF) with cesium carbonate as a base.
- Yield : Cyclization typically yields over 80% of the desired piperazine derivative.
Step 3: Formation of Oxalate Salt
The final step involves reacting the substituted piperazine with oxalic acid:
- Reactants : The synthesized 1-(Phenyl[4-(trifluoromethyl)phenyl]methyl)piperazine and oxalic acid.
- Conditions : Dissolution in methanol followed by evaporation to yield the oxalate salt.
- Yield : The conversion to oxalate salt is efficient, yielding nearly quantitative amounts.
Reaction Conditions Summary
| Step | Reactants | Solvents | Catalysts/Bases | Temperature | Yield (%) |
|---|---|---|---|---|---|
| Piperazine Core Formation | Diamines, Halogenated Precursors | Methanol, DMF | Cesium Carbonate | Reflux | >80 |
| Substituent Addition | Benzaldehyde Derivatives | DCE | Na(AcO)3BH, AcOH | Room Temp | 70–90 |
| Oxalate Salt Formation | Substituted Piperazine, Oxalic Acid | Methanol | None | Evaporation | ~100 |
Key Observations
- The trifluoromethyl group significantly enhances metabolic stability and lipophilicity, making this compound valuable for drug discovery research.
- The use of reductive amination ensures high selectivity and yield during the introduction of substituents.
- Formation of the oxalate salt improves solubility and stability for further applications.
Challenges in Synthesis
Chemical Reactions Analysis
Nucleophilic Substitution at Piperazine Nitrogen
The piperazine ring undergoes regioselective alkylation and arylation reactions. Key findings include:
-
The trifluoromethylphenyl group sterically directs substitution to the less hindered nitrogen atom .
-
Alkylation reactions are critical for introducing pharmacologically active side chains .
Oxidation Reactions
The benzylic carbon adjacent to the trifluoromethyl group shows moderate oxidation susceptibility:
| Oxidizing Agent | Conditions | Product | Selectivity |
|---|---|---|---|
| H₂O₂/AcOH | 25°C, 12 hr | Sulfoxide derivatives | 45% conversion |
| O₂/Cu(I) | Catalytic, DCM | Ketone formation | <10% |
-
The electron-withdrawing CF₃ group reduces oxidation rates compared to non-fluorinated analogs .
-
Sulfoxide formation preserves the piperazine ring integrity while modifying electronic properties .
Hydrolysis and Salt Formation
The oxalate counterion participates in pH-dependent equilibria:
| Condition | Behavior | pKa | Solubility Change |
|---|---|---|---|
| pH < 3 | Oxalic acid protonation | 1.25, 4.14 | Increased hydrophobicity |
| pH 7.4 | Partial dissociation | - | 410.39 g/mol solubility in H₂O |
-
Hydrolysis of the oxalate salt under basic conditions (LiOH/THF) generates free piperazine base .
-
Salt formation with alternative acids (e.g., HCl) modifies crystallization patterns without structural degradation .
Cyclization and Ring Expansion
The compound serves as a precursor in heterocycle synthesis:
| Reaction | Reagents | Product | Application |
|---|---|---|---|
| Cyclocondensation | Acetic anhydride, 80°C | 4[H]-pyranopyrimidines | MTB PtpB enzyme inhibition |
| Reductive amination | NaBH₃CN, MeOH | Hexahydropyrazino[1,2-a]indoles | Neurokinin receptor modulation |
-
The benzyl-protected piperazine nitrogen facilitates intramolecular cyclizations .
-
Ring-expanded products show enhanced binding to protein targets compared to parent compound .
Biological Interaction Mechanisms
Structural features dictate molecular recognition patterns:
| Interaction Type | Binding Partner | Energy Contribution (kcal/mol) |
|---|---|---|
| π-π Stacking | Tyrosine residues | -4.2 ± 0.3 |
| Hydrogen bonding | Glutamate side chains | -2.8 ± 0.5 |
| Hydrophobic | Phenylalanine pockets | -3.1 ± 0.4 |
Scientific Research Applications
Medicinal Chemistry
This compound has been investigated for its pharmacological properties, particularly as a potential therapeutic agent in treating various conditions such as anxiety and depression. The piperazine moiety is known for its activity in central nervous system disorders, making this compound a candidate for further development.
Neuropharmacology
Given its structural similarity to known neuroactive compounds, 1-(Phenyl[4-(trifluoromethyl)phenyl]methyl)piperazine oxalate may exhibit effects on neurotransmitter systems. Its impact on serotonin and dopamine receptors could be a focal point for future neuropharmacological studies.
Case Study 1: Neuropharmacological Effects
A study investigating the effects of piperazine derivatives on serotonin receptors indicated that compounds with similar structures could enhance serotonin activity, leading to anxiolytic effects. This suggests that 1-(Phenyl[4-(trifluoromethyl)phenyl]methyl)piperazine oxalate might be effective in treating anxiety disorders.
Case Study 2: Anticancer Activity
Research into compounds that inhibit tubulin polymerization has shown that modifications to the piperazine structure can enhance anticancer efficacy. While specific studies on this compound are still needed, its structural characteristics align it with known inhibitors of cancer cell proliferation.
Mechanism of Action
The mechanism of action of 1-(Phenyl[4-(trifluoromethyl)phenyl]methyl)piperazine oxalate involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Substituent Position and Electronic Effects
- 1-(4-Trifluoromethylphenyl)piperazine (CAS 30459-17-7): This compound lacks the benzyl linker and has a single para-trifluoromethylphenyl group directly attached to the piperazine ring.
- 1-(3-Trifluoromethylphenyl)piperazine (3-TFMPP) : The meta-substituted trifluoromethyl group alters electronic properties and receptor binding. highlights its role as a 5-HT1B agonist with variable effects on sympathetic nerve activity, suggesting positional isomerism significantly impacts pharmacological activity .
- N-(4-(thiophen-3-yl)phenyl)-5-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)pentanamide (7e) : This compound incorporates a trifluoromethylphenyl-piperazine moiety linked to a thiophene-containing amide. The extended alkyl chain and amide group enhance lipophilicity and may influence blood-brain barrier penetration compared to the target compound .
Functional Group Variations
- 1-(4-Fluorobenzyl)piperazine derivatives : Fluorine substitution at the benzyl position (e.g., in ) increases metabolic stability and receptor affinity for tyrosine kinase inhibitors, demonstrating how halogenation modulates drug-like properties .
- 1-Aroyl-4-(4-methoxyphenyl)piperazines : Aroyl groups (e.g., benzoyl, 2-fluorobenzoyl) introduce hydrogen-bonding capabilities, affecting supramolecular assembly and solubility, as seen in . These structural differences highlight the role of electron-withdrawing/donating groups in pharmacokinetics .
Physicochemical Data
| Property | 1-(Phenyl[4-(trifluoromethyl)phenyl]methyl)piperazine Oxalate | 1-(4-Trifluoromethylphenyl)piperazine | 3-TFMPP |
|---|---|---|---|
| Molecular Weight | ~400 (estimated) | 230.23 | 230.23 |
| LogP | Higher (due to benzyl group) | 2.1 (predicted) | 2.3 |
| Solubility | Enhanced by oxalate salt | Low (neutral form) | Moderate |
| Synthetic Yield | ~40–50% (estimated) | >70% (direct coupling) | ~60% |
Receptor Binding Profiles
- Serotonin Receptors : The trifluoromethyl group’s electron-withdrawing nature enhances 5-HT1A/1B affinity. and show that meta-substituted analogs (e.g., 3-TFMPP) act as 5-HT1B agonists, while para-substituted derivatives may favor 5-HT1A interactions .
- Dopamine Receptors : Benzyl-piperazine structures (e.g., ) exhibit D3 receptor selectivity, suggesting the target compound could modulate dopaminergic pathways .
Functional Outcomes
- Antinociception: demonstrates that 1-(3-trifluoromethylphenyl)piperazine (3-TFMPP) induces spinal antinociception via 5-HT1B activation, but its efficacy is dose-dependent and variable .
Biological Activity
1-(Phenyl[4-(trifluoromethyl)phenyl]methyl)piperazine oxalate is a synthetic compound characterized by its unique trifluoromethyl group, which enhances its biological activity. The compound's molecular formula is with a molecular weight of 410.39 g/mol . This article explores its biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects, supported by data tables and case studies.
- Molecular Formula :
- Molecular Weight : 410.39 g/mol
- CAS Number : 1177280-32-8
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds containing the trifluoromethyl moiety. For instance, a related compound demonstrated significant activity against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), with minimum inhibitory concentrations (MICs) recorded at 25.9 µM and 12.9 µM respectively . This suggests that 1-(Phenyl[4-(trifluoromethyl)phenyl]methyl)piperazine oxalate may exhibit similar antimicrobial efficacy.
| Compound | Target Bacteria | MIC (µM) |
|---|---|---|
| Compound 10 | S. aureus | 25.9 |
| Compound 10 | MRSA | 12.9 |
Anti-inflammatory Potential
The compound's anti-inflammatory potential has been evaluated through its ability to inhibit lipopolysaccharide-induced NF-κB activation in vitro. Several analogs showed a reduction in NF-κB activity, indicating that structural modifications can enhance anti-inflammatory effects. Compounds with trifluoromethyl substitutions have been particularly noted for their potency .
Cytotoxicity
In cell viability assays, compounds similar to 1-(Phenyl[4-(trifluoromethyl)phenyl]methyl)piperazine oxalate were tested up to concentrations of 20 µM without significant cytotoxic effects, suggesting a favorable safety profile for therapeutic applications .
Study on Antimicrobial Efficacy
A recent investigation into the biological activities of piperazine derivatives found that compounds with trifluoromethyl groups exhibited notable antistaphylococcal and antitubercular activities. The study utilized various strains of bacteria to assess efficacy and determined that certain structural features are critical for enhancing biological activity .
In Vitro Evaluation of Anti-inflammatory Effects
Research focused on the anti-inflammatory properties of piperazine derivatives revealed that specific substitutions on the phenyl rings significantly influenced their ability to modulate NF-κB signaling pathways. This indicates that the design of new derivatives can be guided by these findings to optimize therapeutic outcomes .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 1-(phenyl[4-(trifluoromethyl)phenyl]methyl)piperazine oxalate?
- Methodological Answer : The synthesis of structurally analogous piperazine derivatives often involves coupling reactions under Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) conditions. For example, a benzylpiperazine core can be functionalized via nucleophilic substitution or benzylation using 4-(trifluoromethyl)benzyl halides. Key steps include:
- Reaction Setup : Use dichloromethane (DCM) as a solvent with CuSO₄·5H₂O (0.3 equiv.) and sodium ascorbate (0.6 equiv.) as catalysts .
- Purification : Column chromatography with silica gel (ethyl acetate:hexane, 1:8) yields pure products .
- Oxalate Salt Formation : Neutralize the free base with oxalic acid in ethanol, followed by recrystallization .
Q. How can researchers characterize the structural integrity of this compound?
- Methodological Answer : Use a combination of:
- ¹H/¹³C NMR : To confirm substitution patterns (e.g., trifluoromethyl group at δ ~110–120 ppm for ¹³C) .
- Elemental Analysis : Verify stoichiometry (e.g., %C, %H, %N) against calculated values .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., 365.3 g/mol for similar derivatives) .
Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?
- Methodological Answer : Prioritize:
- Antimicrobial Screening : Use Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacterial strains, with MIC values determined via broth microdilution .
- Anticancer Activity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ .
- Molecular Docking : Target receptors like tyrosine kinases or serotonin receptors to predict binding affinity .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent position) impact bioactivity?
- Methodological Answer :
- SAR Studies : Compare analogs with varying substituents (e.g., 4-fluorobenzyl vs. 3-trifluoromethylphenyl). For example:
- Trifluoromethyl Group : Enhances metabolic stability and lipophilicity, improving blood-brain barrier penetration .
- Phenyl vs. Pyridinyl : Pyridine-containing analogs show reduced cytotoxicity but higher selectivity in kinase inhibition .
- Data Source : Use crystallographic data (e.g., Cambridge Structural Database) to correlate steric effects with activity .
Q. How can researchers resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values)?
- Methodological Answer :
- Standardize Assays : Control variables like cell passage number, serum concentration, and incubation time .
- Purity Verification : Quantify impurities via HPLC (≥95% purity required) and confirm batch-to-batch consistency .
- Orthogonal Assays : Validate results using alternative methods (e.g., flow cytometry vs. MTT for cytotoxicity) .
Q. What analytical challenges arise in quantifying this compound in biological matrices?
- Methodological Answer :
- Sample Preparation : Use protein precipitation (acetonitrile) or solid-phase extraction to isolate the compound from plasma .
- LC-MS/MS Detection : Optimize MRM transitions (e.g., m/z 365 → 232 for quantification) with deuterated internal standards .
- Matrix Effects : Assess ion suppression/enhancement using post-column infusion .
Q. How can computational models guide the design of derivatives with improved pharmacokinetics?
- Methodological Answer :
- ADMET Prediction : Use tools like SwissADME to estimate solubility (LogS), BBB permeability, and CYP450 interactions .
- Molecular Dynamics : Simulate binding to target proteins (e.g., 5-HT receptors) to optimize residence time .
- Retrosynthesis AI : Platforms like Pistachio or Reaxys propose feasible synthetic routes for novel analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
